AZD 4407 was developed by AstraZeneca, a major player in pharmaceutical research and development. Its chemical structure is characterized by a specific arrangement of atoms that allows it to interact effectively with the target enzyme, inhibiting its activity and thereby reducing leukotriene production. The compound is identified by its CAS number, 166882-70-8.
The synthesis of AZD 4407 involves several key steps, primarily utilizing Negishi coupling, a method that facilitates the formation of carbon-carbon bonds between organozinc compounds and aryl halides.
This synthetic route emphasizes efficiency and scalability, making it suitable for large-scale production.
AZD 4407 has a complex molecular structure that can be described using its molecular formula and molecular weight of approximately 225.29 g/mol.
Crystallographic studies may reveal precise bond lengths and angles, providing insights into the compound's reactivity and interaction with biological targets.
AZD 4407 undergoes several chemical reactions relevant to its function as an inhibitor:
AZD 4407 exerts its pharmacological effects primarily through competitive inhibition of 5-lipoxygenase.
Studies have shown that AZD 4407 can effectively reduce leukotriene levels in animal models, supporting its potential as a therapeutic agent.
AZD 4407 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm these properties.
AZD 4407 holds promise in various scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3